molecular formula C15H30O10 B1583738 Methyl gluceth CAS No. 68239-42-9

Methyl gluceth

Cat. No. B1583738
CAS RN: 68239-42-9
M. Wt: 370.39 g/mol
InChI Key: UITSPQLTFPTHJZ-XTLGRWLVSA-N
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Description

Methyl Gluceth refers to a group of cosmetic ingredients commonly used in skincare and haircare products. These compounds serve various functions, including skin conditioning, surfactancy, and viscosity enhancement. The primary components within this group are mono-, di-, or tri-carboxyester substituted methyl glucosides (methyl α-D-glucopyranoside) and polyether mixtures with varying chain lengths .


Synthesis Analysis

The synthesis of Methyl Gluceth involves esterification reactions between methyl glucoside and carboxylic acids. The polyether variants (such as PPG-10 Methyl Glucose Ether, PPG-20 Methyl Glucose Ether, and Methyl Gluceth-20) are typically manufactured by reacting methyl glucoside with ethylene oxide or propylene oxide .


Molecular Structure Analysis

The molecular structure of Methyl Gluceth varies due to different substitution arrangements, numbers of substitutions, and chain lengths. An “idealized” structure is often used to represent these diverse compounds .

Scientific Research Applications

Protein Modification Research

In protein research, site-specific modification of proteins is crucial for understanding their role in biology and therapeutic development. Genetic code expansion (GCE) techniques enable incorporating non-canonical amino acids into proteins. An example is the esterified glutamic acid analogue (BnE), used for various protein modifications. This includes N-terminal pyroglutamation and creating novel epigenetic marks on histones. Such methods are invaluable in modifying proteins at specific residues, enhancing our understanding of protein function and interaction (Yang et al., 2021).

Neurobiology

In neurobiology, understanding ionotropic glutamate receptors is fundamental. These receptors are crucial for neural transmission, and their study includes exploring their molecular determinants and their role in neural pathways. Research in this area contributes significantly to our understanding of neural functioning and disorders (Wisden & Seeburg, 1993).

Autism Research

Studies have explored the effects of methyl B12 on autism, focusing on behavioral improvements and biochemical markers like glutathione. Such research is pivotal in understanding autism's biochemical aspects and potential treatments (Bertoglio et al., 2010).

Psychiatry and Pharmacology

Research in psychiatry has examined the role of glutamate systems in major depression and the action of antidepressants. This includes exploring the effects of N-methyl-D-aspartate (NMDA) receptor antagonists, contributing to the development of new depression treatments (Berman et al., 2000).

Epigenetics

In epigenetics, the impact of systemic glucocorticoids and their association with DNA methylation changes is studied. This research is vital for understanding the molecular mechanisms behind the effects of these medications and their role in diseases like COPD (Wan et al., 2012).

Neurochemistry

In neurochemistry, understanding glutamate as a neurotransmitter in the brain has been crucial. Research in this area has provided insights into glutamate's role in brain functioning and pathologies, significantly advancing our understanding of neurodegenerative diseases (Meldrum, 2000).

Safety And Hazards

The Cosmetic Ingredient Review Expert Panel has evaluated the safety of Methyl Gluceth . Considering the similarities in molecular structures, physicochemical properties, and functions, the panel concluded that these ingredients are safe for cosmetic use. Systemic exposure is unlikely, and no significant hazards have been identified .

properties

IUPAC Name

2-[[(2R,6R)-3,4,5-tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O10/c1-20-15-14(24-9-5-19)13(23-8-4-18)12(22-7-3-17)11(25-15)10-21-6-2-16/h11-19H,2-10H2,1H3/t11-,12?,13?,14?,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITSPQLTFPTHJZ-XTLGRWLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COCCO)OCCO)OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C(C(C([C@H](O1)COCCO)OCCO)OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941306
Record name Methyl 2,3,4,6-tetrakis-O-(2-hydroxyethyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl gluceth

CAS RN

68239-42-9, 195378-75-7
Record name Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl .beta.-D-glucopyranoside (4:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 2,3,4,6-tetrakis-O-(2-hydroxyethyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, ether with methyl β-D-glucopyranoside (4:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
DV Belsito, CD Klaassen, DC Liebler… - CIR Expert Panel …, 2013 - cir-safety.org
… The concentration data include a new use of methyl gluceth-20 in a hair preparation (noncoloring) spray gel (maximum use concentration = 0.2%) and use of PEG-20 methyl glucose …
Number of citations: 2 www.cir-safety.org
W Johnson Jr, B Heldreth, WF Bergfeld… - … journal of toxicology, 2016 - journals.sagepub.com
… ether, PPG-25 methyl glucose ether, methyl gluceth-10, and methyl gluceth-20, are typically … glucose; ethylene oxide is utilized to produce methyl gluceth-10). For those ingredients with …
Number of citations: 1 journals.sagepub.com
JP Guillot, MC Martini, JY Giauffret… - … Journal of Cosmetic …, 1982 - Wiley Online Library
… Glucose derivatives Glucose glutamate Methyl gluceth-10 Methyl gluceth-20 PPG-10 methyl glucose ether PPG-20 methyl glucose ether Polyamino sugar condensate …
Number of citations: 17 onlinelibrary.wiley.com
M Gallarate, ME Carlotti, I Cagliani… - Journal of cosmetic …, 2000 - academia.edu
… The addition of several humectants (laureth-2, methyl gluceth-10, PEG-120 methyl glucose dioleate, … rheological behavior was noted after substituting laureth-2 with methyl gluceth-10. …
Number of citations: 6 www.academia.edu
JC Walkow, JW McGinity - International journal of pharmaceutics, 1987 - Elsevier
… by the cellulose membrane with every vehicle except the methyl gluceth-10. The penetration across the cellulose was the most rapid from methyl gluceth-10. All of the vehicles exhibited …
Number of citations: 7 www.sciencedirect.com
P Chuarienthong, N Lourith… - International journal of …, 2010 - Wiley Online Library
Herbal anti‐wrinkle cosmetics were formulated from ginkgo (Ginkgo biloba), a mixture of tea and rooibos (Camellia sinensis and Aspalathus linearis) and soybean (Glycine soja). These …
Number of citations: 107 onlinelibrary.wiley.com
JC Walkow, JW McGinity - international Journal of Pharmaceutics, 1987 - Elsevier
… methyl gluceth-10 vehicle produced the most rapid diffusion across cellulose. For the dimethyl polysiloxane membrane, methyl gluceth- … of methyl salicylate from the methyl gluceth-10 …
Number of citations: 18 www.sciencedirect.com
SW Wang, J Monagle, C McNulty… - Journal of …, 2004 - Wiley Online Library
Excipients often used in pharmaceutical formulations have been reported to have inhibitory effects on P‐glycoprotein, an important membrane‐associated transport protein. Because …
Number of citations: 74 onlinelibrary.wiley.com
HJ Shin, HS Beak, SI Kim, YH Joo, J Choi - International Journal of …, 2018 - Elsevier
… Methyl gluceth-10, methyl gluceth-20, and carbomer were purchased form Lubrizol (Cleveland, OH, USA). Glycereth-26 (INKOS Co., LTD., Incheon, South Korea), dipropylene glycol (…
Number of citations: 10 www.sciencedirect.com
S Miyabe, H Yonemura, H Takeda, K Suzuki - 2020 - scholar.archive.org
… As a result, Methyl gluceth-10(MG-10) was most effective in vitro.In contrast, MG-10 alone … garis, methyl gluceth-10, polyethylene glycol, amino acid, skin penetration, hydrogen bond …
Number of citations: 0 scholar.archive.org

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